molecular formula C10H8BrN B1439347 8-Bromo-5-methylquinoline CAS No. 823803-51-6

8-Bromo-5-methylquinoline

Cat. No.: B1439347
CAS No.: 823803-51-6
M. Wt: 222.08 g/mol
InChI Key: PKRAUXDALIFLEC-UHFFFAOYSA-N
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Description

8-Bromo-5-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8BrN It is a derivative of quinoline, where a bromine atom is substituted at the 8th position and a methyl group at the 5th position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Bromo-5-methylquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . Additionally, the methyl group can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to enzyme inhibition or activation, depending on the target enzyme’s structure and function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization can influence the compound’s biological activity and effectiveness . Additionally, binding proteins can sequester this compound, affecting its availability and distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylquinoline typically involves the bromination of 5-methylquinoline. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methylquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methylquinoline.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Quinoline N-oxides are the primary products.

    Reduction Reactions: The main product is 5-methylquinoline.

Scientific Research Applications

8-Bromo-5-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    8-Bromoquinoline: Lacks the methyl group at the 5th position.

    5-Methylquinoline: Lacks the bromine atom at the 8th position.

    8-Amino-5-methylquinoline: Contains an amino group instead of a bromine atom at the 8th position.

Uniqueness: 8-Bromo-5-methylquinoline is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its selectivity and potency in various applications compared to its analogs.

Properties

IUPAC Name

8-bromo-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRAUXDALIFLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823803-51-6
Record name 8-bromo-5-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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